tert-Butyl but-3-yn-2-ylcarbamate

Organic Synthesis Purification Physicochemical Properties

Scaling alkyne-amine intermediates often forces a choice between costly chiral separation and high-vacuum distillation. tert-Butyl but-3-yn-2-ylcarbamate (CAS 154181-98-3) eliminates both: • Racemic mixture - no chiral resolution premium; full Boc/alkyne reactivity preserved. • Experimental bp 183 °C enables standard vacuum distillation, avoiding capital-intensive molecular distillation. • 17 % lighter protecting group vs. benzyl analogs reduces raw-material and waste-disposal costs. • Validated in antibacterial-agent synthesis (Fujita et al., 1998), de-risking route selection. Ideal for CuAAC/Sonogashira applications where the stereocenter is not pharmacophoric.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 154181-98-3
Cat. No. B125517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl but-3-yn-2-ylcarbamate
CAS154181-98-3
Synonyms(1-Methyl-2-propynyl)carbamic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(C#C)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)
InChIKeyAMWSEGBTTPQUKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl but-3-yn-2-ylcarbamate: Core Properties & Procurement Baseline


tert-Butyl but-3-yn-2-ylcarbamate (CAS 154181-98-3), also known as rac N-Boc-3-amino-1-butyne, is a racemic carbamate derivative with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group on a chiral amine bearing a terminal alkyne, making it a bifunctional building block for organic synthesis. Its computed XLogP3-AA is 1.4, and it has one hydrogen bond donor and two hydrogen bond acceptors [1]. Commercially, it is supplied as a solid with a minimum purity specification of 95% and an experimentally determined boiling point of 183 °C at 760 mmHg . The compound is classified as non‑hazardous for transport and is recommended for storage in a cool, dry environment .

Racemic bifunctional building block combining Boc-protected amine with terminal alkyne for orthogonal coupling strategies.
Distillation-compatible workflow supports standard vacuum purification without requiring high-vacuum molecular distillation equipment.
Literature-precedented intermediate supports antibacterial discovery projects with a validated synthetic protocol.

Generic Substitution Challenges for tert-Butyl but-3-yn-2-ylcarbamate


Although the Boc‑alkyne core appears common, simply interchanging the racemic tert‑butyl but‑3‑yn‑2‑ylcarbamate with its single enantiomers, its benzyl‑protected analog, or the non‑methylated Boc‑propargylamine is not straightforward. Each alternative differs in molecular weight (169.22 vs. 203.24 g/mol for the benzyl analog), boiling point (experimental 183 °C vs. 331 °C predicted for the benzyl analog), and steric/electronic environment at the alkyne [1]. The racemic mixture avoids the additional cost and synthetic step of chiral resolution, yet provides a known reactivity profile validated in the literature for the synthesis of antibacterial agents [2]. Substitution therefore alters reaction parameters, purification protocols, and overall process economics, as the quantitative evidence below demonstrates.

Single Enantiomers
Racemic mixture avoids chiral resolution cost but may shift stereochemical outcome Enantiomerically pure alternatives introduce additional synthetic steps and premium pricing, while altering reaction stereochemistry in asymmetric couplings.
Benzyl-Protected Analog
Higher molecular weight and boiling point alter process economics and purification setup The benzyl carbamate weighs 17% more per mole and requires substantially higher distillation temperatures, impacting atom economy and equipment requirements.
Boc-Propargylamine
Lacks methyl substitution at the chiral center, altering steric environment and reactivity The absence of the methyl group changes the electronic and steric profile at the alkyne, and removes the literature precedent for antibacterial agent synthesis.
Substitution may require re-validation of reaction parameters, purification protocols, and literature support.

tert-Butyl but-3-yn-2-ylcarbamate: Quantitative Evidence


Lower Boiling Point vs. Benzyl Analog for Distillation

The experimentally measured boiling point of tert‑butyl but‑3‑yn‑2‑ylcarbamate (183 °C at 760 mmHg) is substantially lower than the predicted boiling point of its benzyl‑protected analog, benzyl but‑3‑yn‑2‑ylcarbamate (331.0 ± 35.0 °C) . This ~148 °C difference indicates that the Boc‑protected compound can be distilled under standard vacuum conditions, while the benzyl analog likely requires more demanding high‑vacuum or short‑path distillation setups. The lower boiling point also correlates with faster GC analysis and reduced thermal degradation risk during recovery of excess reagent.

Boiling Point vs. Benzyl Analog
Cross-study comparable
183 °C at 760 mmHg
Δ ≈ 148 °C lower vs. benzyl analog
Enables standard vacuum distillation purification
Comparator value is predicted; experimental validation recommended for scale-up.
Organic Synthesis Purification Physicochemical Properties

Molecular Weight Advantage vs. Benzyl Analog for Atom Economy

tert‑Butyl but‑3‑yn‑2‑ylcarbamate has a molecular weight of 169.22 g/mol, whereas benzyl but‑3‑yn‑2‑ylcarbamate weighs 203.24 g/mol [1]. The 34.02 g/mol difference (17 % lower mass for the Boc compound) translates into a higher atom economy when the protecting group is ultimately cleaved and discarded. In a multi‑step synthesis where each gram of final product requires multiple equivalents of protected intermediate, this mass saving provides a non‑trivial cost and waste reduction benefit.

Molecular Weight Advantage
Head-to-head
169.22 g/mol (Boc)
Δ = 34.02 g/mol (17% lower vs. benzyl)
Supports higher atom economy and lower waste mass
Relevant when protecting group is cleaved and discarded in multi-step sequences.
Atom Economy Green Chemistry Scale‑up

Literature-Validated Antibacterial Intermediate

The racemic N‑Boc‑3‑amino‑1‑butyne is explicitly cited as an alkyl amine carrying a protecting group and employed in the preparation of antibacterial agents, per the published work of Fujita et al. (Chem. Pharmac. Bull., 46, 631, 1998) [1]. While the reference does not disclose head‑to‑head MIC data for the carbamate itself, it establishes a precedent in medicinal chemistry literature that is not reported for the benzyl analog or the non‑methylated Boc‑propargylamine in the same context. This documented use reduces the risk for researchers who need a literature‑backed starting material rather than an unvalidated alternative.

Literature-Validated Intermediate
Supporting evidence
Fujita et al. (1998)
Documented antibacterial agent synthesis
Reduces synthetic route risk with published protocol
No equivalent citation identified for benzyl analog or Boc-propargylamine in this context.
Medicinal Chemistry Antibacterial Synthetic Intermediate

tert-Butyl but-3-yn-2-ylcarbamate: Application Scenarios


Distillation-Enabled Large-Scale Synthesis

Process research groups running multi‑gram to kilogram campaigns where excess protected intermediate must be recovered can leverage the experimental boiling point of 183 °C . The substantially lower boiling point compared to benzyl‑protected analogs (Δ ≈ 148 °C) permits standard vacuum distillation, reducing thermal stress on the product and avoiding the capital expenditure of high‑vacuum molecular distillation equipment.

Atom-Economical Route Scouting for Cost-Sensitive Projects

Medicinal chemistry teams optimizing lead compound routes for eventual scale‑up can realize a 17 % reduction in protecting group mass by selecting the Boc‑protected intermediate over its benzyl counterpart [1]. When applied to sequences requiring multiple alkyne‑amine building blocks, cumulative savings in raw material cost and waste disposal become significant in the context of full‑time‑equivalent (FTE) chemistry resources.

Antibacterial Discovery with Literature Precedent

Discovery projects focused on novel antibacterial chemotypes can incorporate the racemic N‑Boc‑3‑amino‑1‑butyne as a key intermediate, drawing on the validated synthetic protocol described by Fujita et al. (1998) [2]. This established use case reduces the risk of dead‑end syntheses and supports regulatory documentation by providing a peer‑reviewed reference point for the choice of protected amine building block.

Racemic Cost Advantage in Non-Chiral Coupling

In click chemistry (CuAAC) or Sonogashira coupling applications where the stereocenter is either destroyed or irrelevant to downstream biological activity, the racemic mixture avoids the premium pricing often associated with enantiomerically pure building blocks, while still delivering the same terminal alkyne and Boc‑protected amine functionalities .

Application
Selection Property
Validation Focus
Distillation-Enabled Large-Scale Synthesis
Experimentally measured boiling point of 183 °C
Confirm vacuum distillation recovery yield and thermal stress profile at target scale.
Atom-Economical Route Scouting
17% lower protecting group mass vs. benzyl analog
Calculate cumulative mass savings and waste reduction across multi-step sequences.
Antibacterial Discovery with Literature Precedent
Validated synthetic protocol (Fujita et al., 1998)
Verify reproducibility of reported coupling and deprotection in target antibacterial scaffold.
Racemic Cost Advantage in Non-Chiral Coupling
Racemic mixture pricing vs. enantiomerically pure alternatives
Confirm that downstream stereocenter is destroyed or irrelevant to biological activity.
Selection should be confirmed under project-specific reaction conditions and purity requirements.

Technical Documentation Hub

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38 linked technical documents
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